molecular formula C12H9ClN2O3 B1596938 2-(4-Chloro-2-methylphenoxy)-3-nitropyridine CAS No. 465514-31-2

2-(4-Chloro-2-methylphenoxy)-3-nitropyridine

Cat. No. B1596938
M. Wt: 264.66 g/mol
InChI Key: PVKUXWMLOZIQDP-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-methylphenoxy)-3-nitropyridine is a chemical compound with the following properties:



  • IUPAC Name : 2-(4-chloro-2-methylphenoxy)acetohydrazide

  • Molecular Formula : C~9~H~11~ClN~2~O~2~

  • Molecular Weight : 214.65 g/mol

  • CAS Number : 32022-38-1



Synthesis Analysis

The synthesis of this compound involves the reaction of 4-chloro-2-methylphenol with 3-nitropyridine . The specific synthetic route and conditions may vary depending on the desired yield and purity.



Molecular Structure Analysis

The molecular structure of 2-(4-Chloro-2-methylphenoxy)-3-nitropyridine consists of a pyridine ring substituted with a chloro-methylphenoxy group and a nitro group. The chloro-methylphenoxy moiety contributes to its herbicidal properties.



Chemical Reactions Analysis

This compound may participate in various chemical reactions, including:



  • Hydrolysis : The acetohydrazide functional group can undergo hydrolysis under appropriate conditions.

  • Reduction : The nitro group can be reduced to an amino group.

  • Substitution Reactions : The chloro-methylphenoxy group may undergo substitution reactions.



Physical And Chemical Properties Analysis


  • Physical State : Solid

  • Solubility : Soluble in organic solvents

  • Melting Point : Not specified

  • Stability : Keep in a dark place under an inert atmosphere at 2-8°C.


Safety And Hazards


  • Hazard Statements : May cause skin irritation (H315), eye irritation (H319), and respiratory irritation (H335).

  • Precautionary Measures : Handle with care. Use appropriate protective equipment. Avoid inhalation and contact with skin and eyes.


Future Directions

Further research is needed to explore the compound’s:



  • Biological Activity : Investigate its potential as an herbicide or other applications.

  • Structural Modifications : Optimize its properties through structural modifications.

  • Environmental Impact : Assess its environmental fate and toxicity.


properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O3/c1-8-7-9(13)4-5-11(8)18-12-10(15(16)17)3-2-6-14-12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVKUXWMLOZIQDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC2=C(C=CC=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00379349
Record name 2-(4-chloro-2-methylphenoxy)-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chloro-2-methylphenoxy)-3-nitropyridine

CAS RN

465514-31-2
Record name 2-(4-chloro-2-methylphenoxy)-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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